(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine
Overview
Description
(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine: is a chemical compound with the molecular formula C₁₃H₁₈F₂N₂ and a molecular weight of 240.29 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine typically involves the reaction of 2,6-difluorobenzyl chloride with piperidine followed by reductive amination. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using agents such as or .
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like or in the presence of a base such as .
Major Products:
Oxidation: Formation of corresponding or .
Reduction: Formation of .
Substitution: Formation of .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic benefits .
Biology: In biological research, the compound is used to study receptor-ligand interactions and enzyme inhibition. Its ability to bind to specific receptors makes it valuable in drug discovery and development.
Medicine: Its interaction with neurotransmitter receptors is of significant interest .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Mechanism of Action
The mechanism of action of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors . The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor .
Comparison with Similar Compounds
- [1-(2,6-Difluorophenyl)piperidin-4-yl]methanamine
- [1-(2,6-Dichlorophenyl)piperidin-4-yl]methanamine
- [1-(2,6-Dimethylphenyl)piperidin-4-yl]methanamine
Uniqueness: The presence of fluorine atoms in (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine imparts unique chemical properties, such as increased lipophilicity and metabolic stability .
Biological Activity
(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors . The compound binds to these receptors, modulating their activity and influencing physiological processes. The presence of fluorine atoms enhances its lipophilicity and metabolic stability , which are crucial for its effectiveness as a therapeutic agent.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Investigations have shown that this compound may possess antimicrobial effects, although specific mechanisms remain to be fully elucidated.
- Neuroprotective Effects : Its interaction with neurotransmitter systems suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Antiviral Activity : Some studies indicate that it may inhibit viral replication, particularly in the context of alphavirus infections .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound. Here are some key findings:
Case Studies
In a notable case study involving the evaluation of this compound's effects on neurodegenerative models, researchers found that it significantly improved cognitive function in animal models subjected to induced neurotoxicity. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies, suggesting its potential as a therapeutic agent for central nervous system disorders .
Comparison with Similar Compounds
When compared to similar compounds such as (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine and (1-(2,6-Dimethylphenyl)piperidin-4-yl)methanamine, this compound demonstrates superior metabolic stability and receptor selectivity due to the unique chemical properties imparted by the difluorobenzyl group. This enhances its potential application in drug development.
Properties
IUPAC Name |
[1-[(2,6-difluorophenyl)methyl]piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17/h1-3,10H,4-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAZVVNHHAXSKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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